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Indatraline (chemical name: (+)-(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine)

is a potent and non-selective monoamine reuptake inhibitor that acts on the dopamine (DAT),

norepinephrine (NET), and serotonin (SERT) transporters [1] [2]. Its balanced affinity for all three

monoamine transporters classifies it as a Triple Reuptake Inhibitor (TRI). Due to its high potency and

slow dissociation rate from transporters, indatraline is not only a compound of interest for psychostimulant

addiction research but also serves as an excellent pharmacological tool and native marker in binding assays

[2] [3]. These application notes detail the methodologies for quantifying indatraline and characterizing its

binding to DAT.

Quantitative Analysis of Indatraline via LC-ESI-MS/MS

A sensitive and validated LC-ESI-MS/MS method is crucial for accurately quantifying indatraline

concentrations in binding assays.

Protocol: LC-ESI-MS/MS Quantification of Indatraline

This protocol is adapted from the method developed to support MS Binding Assays [3].
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1. Instrumentation: LC-ESI-MS/MS system with an electrospray ionization (ESI) source, operating in

positive ion mode.
2. Chromatography:

Column: Reverse-phase C18 column.
Mobile Phase: Acetonitrile and 5 mmol L⁻¹ ammonium bicarbonate buffer (pH 10.0) in a ratio of

90:10 (v/v).
Flow Rate: 600 μL min⁻¹.

Injection Volume: 5-10 μL.
3. Mass Spectrometry Detection:

Ion Transitions: Monitor indatraline at m/z 292.2 → 261.0. Use deuterated internal standard,
(2H7)-indatraline, at m/z 299.2 → 268.0.

Source Conditions: Optimize parameters (e.g., capillary voltage, source temperature) for
maximum sensitivity.

4. Sample Preparation: After incubation in binding assays, separate the protein-bound indatraline
from the free ligand (e.g., by rapid filtration or centrifugation). The pellet can be solubilized in a

suitable solvent (e.g., methanol) before LC-MS/MS analysis. No extensive sample preparation is
required beyond dilution, if necessary.

5. Validation Parameters: The method must be validated for:
Linear Range: 5 pmol L⁻¹ to 5 nmol L⁻¹.

LLOQ (Lower Limit of Quantification): 5 pmol L⁻¹.
Accuracy & Precision: Within acceptable limits (e.g., ±15% as per CDER guidelines).

The following diagram illustrates the complete workflow for an MS Binding Assay using indatraline.
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MS Binding Assays for DAT Characterization

MS Binding Assays use indatraline as a non-labeled marker to characterize its interaction with DAT and to

screen other compounds, providing a label-free alternative to radioligand binding assays [2].

Protocol: Saturation Binding to Determine Affinity (Kd)

This protocol determines the equilibrium dissociation constant (Kd) of (1R,3S)-indatraline for DAT.

1. Membrane Preparation: Prepare membranes from cells expressing human DAT (hDAT).

2. Saturation Experiment:
Incubate a constant amount of membrane protein with a range of concentrations of (1R,3S)-

indatraline (e.g., from sub-nM to nM) in an appropriate binding buffer.
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Include wells for determining non-specific binding by adding an excess (e.g., 10 µM) of

unlabeled indatraline or a known DAT inhibitor like cocaine.
3. Incubation: Incubate at a defined temperature (e.g., 37°C) for a duration sufficient to reach

equilibrium (to be determined experimentally).
4. Termination & Separation: Terminate the reaction by rapid vacuum filtration through glass-fiber

filters (e.g., GF/B) to trap the protein-ligand complex. Wash filters several times with ice-cold buffer to
remove unbound indatraline.

5. Quantification: Solubilize the filters and quantify the amount of bound indatraline using the LC-
ESI-MS/MS method described above.

6. Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot
specific binding against the concentration of indatraline and fit the data to a one-site binding model to

calculate the Kd value. Reported Kd for (1R,3S)-indatraline at hNET is 805 pM, indicating a similar
high-affinity binding at DAT [3].

Protocol: Competition Binding to Determine Inhibitor Potency
(Ki)

This protocol assesses the affinity of test compounds for DAT.

1. Membrane Preparation: As above.
2. Competition Experiment:

Incubate membranes with a fixed, near-Kd concentration of (1R,3S)-indatraline and varying
concentrations of the test compound.

3. Incubation, Separation, and Quantification: Follow the same steps as the saturation binding
protocol.

4. Data Analysis: Plot the percentage of specific (1R,3S)-indatraline binding inhibited against the
logarithm of the test compound concentration. Fit the data to a sigmoidal curve to determine the IC50
value. Convert the IC50 to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation.

The table below summarizes key binding data for indatraline and related compounds from research literature.

Table 1: Summary of Binding Affinities and Experimental Data

Compound /
Parameter

Target Value (Reported) Experimental Context / Key Finding

(1R,3S)-Indatraline
(Kd)

hNET 805 pM Saturation binding analyzed via MS

Binding Assays [3]
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Compound /
Parameter

Target Value (Reported) Experimental Context / Key Finding

Indatraline (IC₅₀
Reference)

hDAT ~324 nM Inhibition of [³H]DA uptake in WT-hDAT;

used as a reference compound [4]

6-Methoxy
Indatraline (13c)

DAT,

SERT, NET

Lower affinity than

parent

Retained reasonable DAT affinity; high

SERT/NET affinity [1]

SRI-20041
(Allosteric Effect)

hDAT ~35% increase in

cocaine IC₅₀

Slowed cocaine dissociation rate in WT-

hDAT [4]

LC-ESI-MS/MS
LLOQ

N/A 5 pmol L⁻¹ Enables highly sensitive detection in

biological matrices [3]

Key Experimental Considerations

Troubleshooting: High non-specific binding can be mitigated by optimizing the filter type (e.g., pre-

soaking in buffer or polyethylenimine) and the number of washes.
Allosteric Modulation: Be aware that DAT binding can be modulated allosterically. For example, the

allosteric modulator SRI-30827 can attenuate the binding of HIV-1 Tat protein to DAT, and compounds
like clomipramine can allosterically affect the dissociation rate of indatraline from SERT [2] [4].

Physiological Regulators: Consider that endogenous proteins like γ-Synuclein can negatively
regulate DAT cell surface expression and function, which may indirectly influence binding site

availability in more complex experimental systems [5] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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